molecular formula C15H14ClN3O B1342345 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol CAS No. 27537-87-7

3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol

Cat. No. B1342345
CAS RN: 27537-87-7
M. Wt: 287.74 g/mol
InChI Key: IEQYCNKKNGEMAN-UHFFFAOYSA-N
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Description

The compound 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol is a derivative of the quinazoline group, which is a class of heterocyclic aromatic organic compounds. Quinazolines and their derivatives have been extensively studied due to their diverse pharmacological activities and their presence in various therapeutic agents.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the reaction of N-arylbenzimidoyl chlorides with cyanamide, as seen in the synthesis of 4-amino-2-phenylquinazolines . Although the specific synthesis of 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol is not detailed in the provided papers, the general approach to synthesizing such compounds often includes steps like methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination . The reaction conditions, such as temperature and mole ratio of reactants, are crucial for optimizing yields .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex, with the potential for various substituents to influence the overall molecular conformation. For instance, the molecular structures of certain chlorophenyl-substituted dihydroquinazolin-4(1H)-ones have been elucidated using single-crystal X-ray diffraction (XRD) . These structures are stabilized by a network of hydrogen bonds and exhibit chiral self-recognition or self-discrimination in their crystal packing, which could be relevant for the compound .

Chemical Reactions Analysis

Quinazoline derivatives can participate in a range of chemical reactions. The presence of amino groups, for example, can lead to the formation of salts or can engage in condensation reactions . The specific reactivity of 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol would depend on the functional groups present and their relative positions on the heterocyclic core.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For example, the presence of chloro substituents and other functional groups can affect the compound's basicity, solubility, and crystalline properties . The dissociation constants of such compounds can provide insight into their basicity and potential interactions with biological targets . Additionally, the crystal packing and weak interactions in the solid state can be significant for the material properties of these compounds .

Scientific Research Applications

Molecular Structure and Properties

The compound exhibits a complex molecular structure, often forming part of larger compounds with varied applications. One such compound is characterized by coplanar phenyl groups bonded to a dihydroquinazoline ring, displaying specific molecular angles and torsions, indicative of its structural uniqueness and potential for diverse interactions and applications (Butcher et al., 2007).

Antimicrobial Properties

Derivatives of this compound have been synthesized and shown to possess antimicrobial properties. Studies have highlighted the efficacy of certain compounds against a range of bacterial and fungal species, indicating the compound's potential in the development of new antimicrobial agents (Patel & Barat, 2010), (Rajasekaran et al., 2013).

Anticonvulsant and Antimicrobial Activities

Some derivatives are reported to exhibit broad-spectrum antimicrobial activities and potent anticonvulsant activities, underlining their potential in therapeutic applications (Rajasekaran et al., 2013).

Role in Synthesis of Novel Compounds

The compound serves as a building block for the synthesis of various novel derivatives, with applications ranging from the study of molecular structures to the evaluation of biological activities, demonstrating its versatility and importance in chemical and pharmacological research (Al-Issa, 2012), (Patel & Barat, 2010).

Pharmacological Potential

Investigations into the pharmacological potential of derivatives have shown promising results in various domains, including anticancer and anti-HIV activities, further underscoring the significance of this compound in the development of new therapeutic agents (Forsch et al., 2002).

Safety And Hazards

According to the available resources, the compound has several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-6-chloro-2-methyl-4-phenylquinazolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-10-18-14-8-7-12(16)9-13(14)15(20,19(10)17)11-5-3-2-4-6-11/h2-9,20H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQYCNKKNGEMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(N1N)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001183065
Record name 3-Amino-6-chloro-3,4-dihydro-2-methyl-4-phenyl-4-quinazolinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol

CAS RN

27537-87-7
Record name 3-Amino-6-chloro-3,4-dihydro-2-methyl-4-phenyl-4-quinazolinol
Source CAS Common Chemistry
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Record name 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol
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Record name 3-Amino-6-chloro-3,4-dihydro-2-methyl-4-phenyl-4-quinazolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-chloro-2-methyl-4-phenylquinazolin-4-ol
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Record name 3-AMINO-6-CHLORO-2-METHYL-4-PHENYL-3,4-DIHYDROQUINAZOLIN-4-OL
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